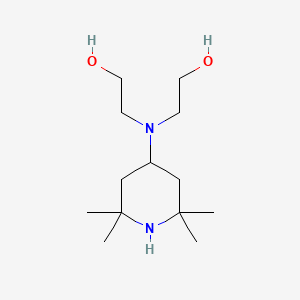
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone is a complex organic compound that features both piperazine and morpholine moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions are generally high, ranging from 81% to 91% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield sulfides .
科学的研究の応用
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and neurotrophic effects.
Industry: Could be used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action for (4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone involves its interaction with the sigma-1 receptor. This receptor is known to play a role in neuroprotection and neurotrophic effects. The compound’s high binding affinity for this receptor suggests that it may help protect neurons from excitotoxicity and oxidative stress .
類似化合物との比較
Similar Compounds
2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one: Known for its neuroprotective and neurotrophic properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
Uniqueness
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone is unique due to its dual piperazine and morpholine moieties, which contribute to its high binding affinity for the sigma-1 receptor and its potential neuroprotective effects .
特性
分子式 |
C20H29N3O4S |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
(4-cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C20H29N3O4S/c24-20(22-11-9-21(10-12-22)18-3-1-2-4-18)17-5-7-19(8-6-17)28(25,26)23-13-15-27-16-14-23/h5-8,18H,1-4,9-16H2 |
InChIキー |
PVRDKIQLSKDDPG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)

![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)

![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)




